molecular formula C5H10N2O2 B2691456 (2R)-oxolane-2-carbohydrazide CAS No. 1399181-79-3

(2R)-oxolane-2-carbohydrazide

Cat. No.: B2691456
CAS No.: 1399181-79-3
M. Wt: 130.147
InChI Key: LLGRORFWHFVNIK-SCSAIBSYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-oxolane-2-carbohydrazide typically involves the reaction of oxolane-2-carboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Oxolane-2-carboxylic acid: is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Hydrazine: is then added to the reaction mixture, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (2R)-Oxolane-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxolane-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the hydrazide group under basic or acidic conditions.

Major Products:

    Oxidation: Oxolane-2-carboxylic acid derivatives.

    Reduction: Amines and other reduced forms of the carbohydrazide group.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

(2R)-Oxolane-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-oxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

    Oxolane-2-carboxylic acid: A precursor in the synthesis of (2R)-oxolane-2-carbohydrazide.

    Oxolane-2-carboxamide: Another derivative of oxolane with different functional groups.

    Tetrahydrofuran (THF): The parent compound of oxolane derivatives.

Uniqueness: this compound is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2R)-oxolane-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGRORFWHFVNIK-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1399181-79-3
Record name (2R)-oxolane-2-carbohydrazide
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